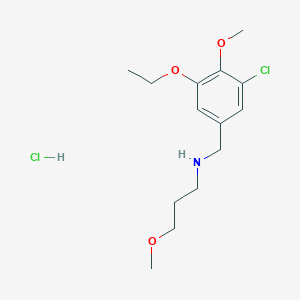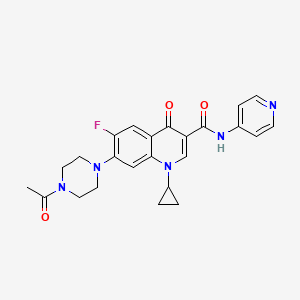![molecular formula C13H19Cl2N3O2S B4446384 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446384.png)
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as DCEB, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. DCEB has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mécanisme D'action
The exact mechanism of action of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of a number of oncogenic proteins. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to possess antioxidant activity by scavenging free radicals. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess cardioprotective activity by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments. It has been shown to be relatively unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to be toxic to some normal cells at high concentrations, which may limit its use in some applications.
Orientations Futures
There are a number of future directions for research on 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide analogs with improved stability and potency. Another area of interest is the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in combination with other therapeutic agents to enhance its antitumor activity. Furthermore, the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide as a potential antimicrobial agent warrants further investigation. Finally, the potential cardioprotective effects of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide suggest that it may have therapeutic potential for the treatment of cardiovascular disease.
Applications De Recherche Scientifique
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess antimicrobial activity against a number of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3O2S/c1-17-6-8-18(9-7-17)5-4-16-21(19,20)13-10-11(14)2-3-12(13)15/h2-3,10,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSPDYQSHWGEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4446321.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)

![6-(2-thienyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4446340.png)
![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)
![3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)

![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4446395.png)